Cas no 885959-20-6 (6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine)
![6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine structure](https://www.kuujia.com/scimg/cas/885959-20-6x500.png)
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
- 6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
- 6-Methyl-1H-octahydropyrrolo[3,4-b]pyridine
- 6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
- 6-Methyl-octahydro-pyrrolo[3,4-b]pyridine
- 1882AF
- KM2685
- 6-methyloctahydropyrrolo[3,4-b]pyridine
- SY003239
- AB1001557
- ST24045503
- 6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[
- Octahydro-6-methyl-1H-pyrrolo[3,4-b]pyridine (ACI)
- AKOS006237381
- DTXSID10595790
- SCHEMBL81631
- EN300-53445
- CS-0054165
- MFCD06858503
- AS-31670
- (4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
- ACSQOHDWJKTBRH-UHFFFAOYSA-N
- 1807938-09-5
- 6-METHYL-OCTAHYDROPYRROLO[3,4-B]PYRIDINE
- 885959-20-6
- DB-013158
- 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
-
- MDL: MFCD06858503
- Inchi: 1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3
- InChI Key: ACSQOHDWJKTBRH-UHFFFAOYSA-N
- SMILES: N1C2C(CN(C2)C)CCC1
Computed Properties
- Exact Mass: 140.13100
- Monoisotopic Mass: 140.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3
- XLogP3: 0.4
Experimental Properties
- Density: 0.948±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 189.2±8.0 ºC (760 Torr),
- Flash Point: 69.2±9.4 ºC,
- Solubility: Soluble (210 g/l) (25 º C),
- PSA: 15.27000
- LogP: 0.56670
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Security Information
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0988624-1g |
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine |
885959-20-6 | 95% | 1g |
$405 | 2023-09-03 | |
eNovation Chemicals LLC | D205657-1g |
6-Methyl-1H-octahydropyrrolo[3,4-b]pyridine |
885959-20-6 | 98% | 1g |
$910 | 2024-05-24 | |
Chemenu | CM124286-1g |
6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine |
885959-20-6 | 97% | 1g |
$*** | 2023-05-29 | |
TRC | M080565-250mg |
6-Methyl-octahydro-1H-pyrrolo[3,4-b]pyridine |
885959-20-6 | 250mg |
$ 970.00 | 2022-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y00085-5g |
6-Methyl-1H-octahydropyrrolo[3,4-b]pyridine |
885959-20-6 | 97% | 5g |
¥16459.0 | 2023-09-05 | |
Enamine | EN300-53445-1.0g |
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine |
885959-20-6 | 1.0g |
$1442.0 | 2023-02-10 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003239-10g |
6-Methyl-1H-octahydropyrrolo[3,4-b]pyridine |
885959-20-6 | >97% | 10g |
¥16466.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003239-0.25g |
6-Methyl-1H-octahydropyrrolo[3,4-b]pyridine |
885959-20-6 | >97% | 0.25g |
¥1480.00 | 2024-07-09 | |
eNovation Chemicals LLC | D687260-0.25g |
6-Methyl-1H-octahydropyrrolo[3,4-b]pyridine |
885959-20-6 | >97% | 0.25g |
$190 | 2024-07-20 | |
A2B Chem LLC | AH94210-1g |
6-Methyl-1h-octahydropyrrolo[3,4-b]pyridine |
885959-20-6 | 97% | 1g |
$728.00 | 2024-04-19 |
6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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4. Book reviews
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Additional information on 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine
6-Methyl-Octahydro-1H-Pyrrolo[3,4-b]Pyridine: A Comprehensive Overview
6-Methyl-Octahydro-1H-Pyrrolo[3,4-b]Pyridine (CAS No. 885959-20-6) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic structures, specifically a pyrrolopyridine derivative, which has been extensively studied for its potential applications in drug discovery and material science. The octahydro-pyrrolopyridine framework is notable for its rigid yet flexible structure, making it an ideal candidate for various chemical modifications and functionalizations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine. Researchers have employed a variety of strategies, including ring-closing metathesis and enamine chemistry, to construct this complex bicyclic system. The introduction of the methyl group at the 6-position has been shown to significantly influence the compound's physicochemical properties, such as solubility and stability. This modification also plays a crucial role in modulating the compound's interaction with biological targets, making it a promising lead compound in medicinal chemistry.
The structural uniqueness of octahydro-pyrrolo[3,4-b]pyridine derivatives lies in their ability to adopt multiple conformations, which can be exploited to optimize their pharmacokinetic profiles. Studies have demonstrated that these compounds exhibit excellent bioavailability and selective binding affinity towards various G-protein coupled receptors (GPCRs). For instance, recent research has highlighted the potential of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine as a modulator of serotonin receptors, which are implicated in numerous neurological disorders such as depression and anxiety.
In addition to its pharmacological applications, 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine has also found utility in materials science. Its rigid bicyclic structure makes it an attractive candidate for use in the development of advanced materials such as liquid crystals and organic semiconductors. Researchers have explored its ability to form ordered assemblies at the molecular level, which could pave the way for novel applications in electronics and optoelectronics.
The synthesis of octahydro-pyrrolo[3,4-b]pyridine derivatives has been further enhanced by the use of green chemistry principles. For example, catalytic asymmetric synthesis methods have been developed to construct this compound with high enantioselectivity. These methods not only reduce waste but also improve the overall sustainability of the synthesis process. Such advancements underscore the importance of integrating eco-friendly practices into modern chemical research.
From a computational perspective, molecular modeling studies have provided valuable insights into the electronic and steric properties of 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine. Density functional theory (DFT) calculations have revealed that the methyl substitution at position 6 significantly alters the compound's electronic distribution, which could be leveraged to design more potent bioactive molecules. Furthermore, molecular dynamics simulations have shed light on the dynamic behavior of this compound in different solvents and biological environments.
Looking ahead, the development of novel analogs of octahydro-pyrrolo[3,4-b]pyridine is expected to open new avenues for drug discovery and material innovation. Collaborative efforts between chemists and biologists are likely to accelerate the translation of these compounds into clinical applications. As research continues to unfold, 6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine stands as a testament to the ingenuity and creativity within the chemical sciences community.
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